molecular formula C5H14ClNO B090748 (S)-2-Amino-3-methylbutan-1-ol hydrochloride CAS No. 17016-89-6

(S)-2-Amino-3-methylbutan-1-ol hydrochloride

Cat. No.: B090748
CAS No.: 17016-89-6
M. Wt: 139.62 g/mol
InChI Key: CYONGLLQMUYOPP-NUBCRITNSA-N
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Description

(S)-2-Amino-3-methylbutan-1-ol hydrochloride is a useful research compound. Its molecular formula is C5H14ClNO and its molecular weight is 139.62 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Beta-Hydroxy-Beta-Methylbutyrate (HMB) on Exercise Performance and Body Composition

HMB, a metabolite of the amino acid leucine, has been extensively studied for its effects on exercise performance and skeletal muscle hypertrophy. It is particularly popular among bodybuilders and strength/power athletes. Research suggests HMB may promote exercise performance and support skeletal muscle hypertrophy through its potential mechanisms of action, including the inhibition of protein degradation and stimulation of protein synthesis. Studies have analyzed its effectiveness across varying levels of age, sex, and training experience, with a focus on its role as a precursor to cholesterol synthesis and its impact on proteolytic pathways (Wilson, Wilson, & Manninen, 2008).

FTY720 in Cancer Therapy

FTY720, known for its potent immunosuppressive effects, has also been studied for its antitumor efficacy in preclinical cancer models. Despite its primary use in treating multiple sclerosis, FTY720 has shown potential in cancer therapy, operating through S1PR-independent mechanisms. This suggests a novel application area for compounds with similar functional groups or mechanisms of action as "(S)-2-Amino-3-methylbutan-1-ol hydrochloride" (Zhang et al., 2013).

Drug Conjugation and Metabolism

Understanding the metabolic pathways and drug conjugation processes is crucial for developing therapeutic applications. Studies on drug metabolism highlight the importance of Phase 2 reactions, such as glucuronidation, in the detoxification and excretion of drugs. This provides insight into the biotransformation and potential therapeutic uses of compounds like "this compound" in enhancing drug solubility and excretion (Dutton, 1978).

Nutritional Role and Therapeutic Applications

The nutritional role of leucine metabolites such as HMB has been linked to the maintenance of muscle mass and function, especially in aging populations. Dietary supplementation with HMB has been explored for its potential to protect or rebuild muscle mass in older individuals with reduced lean body mass. The mechanisms through which HMB may exert its effects include the reduction of exercise-related muscle damage and modulation of muscle protein breakdown, indicating a broader scope for the application of similar compounds in nutritional and therapeutic contexts (Landi et al., 2019).

Biochemical Analysis

Biochemical Properties

The biochemical properties of L-valinol hydrochloride are not fully understood yet. It is known that L-valine, a closely related compound, is involved in several biochemical reactions. The synthesis of L-valine starts from pyruvate and involves four enzymes, namely acetohydroxyacid synthase (AHAS), acetohydroxyacid isomeroreductase (AHAIR), dihydroxyacid dehydratase (DHAD), and transaminase B (TA) . It is plausible that L-valinol hydrochloride may interact with similar enzymes and proteins.

Cellular Effects

The cellular effects of L-valinol hydrochloride are not well-documented. L-valine, a similar compound, is known to have various effects on cells. For instance, L-valine can improve the lactation function of breeding animals . It can also enhance phagocytosis of macrophages to drug-resistant pathogens . It is possible that L-valinol hydrochloride may have similar effects on cells.

Molecular Mechanism

It is known that L-valine, a similar compound, can activate the PI3K/Akt1 signaling pathway and inhibit the activity of arginase to increase the expression of NO . This suggests that L-valinol hydrochloride might exert its effects at the molecular level through similar mechanisms.

Dosage Effects in Animal Models

The effects of different dosages of L-valinol hydrochloride in animal models have not been extensively studied. It is known that L-valine, a similar compound, is an essential amino acid in the diet of animals .

Metabolic Pathways

L-valine, a similar compound, is known to be involved in several metabolic pathways .

Transport and Distribution

It is known that L-valine, a similar compound, can be transported by system L amino acid transporters .

Subcellular Localization

It is known that proteins can be localized to specific compartments or organelles based on targeting signals or post-translational modifications .

Properties

IUPAC Name

(2S)-2-amino-3-methylbutan-1-ol;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H13NO.ClH/c1-4(2)5(6)3-7;/h4-5,7H,3,6H2,1-2H3;1H/t5-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYONGLLQMUYOPP-NUBCRITNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](CO)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H14ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20647395
Record name (2S)-2-Amino-3-methylbutan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17016-89-6
Record name (2S)-2-Amino-3-methylbutan-1-ol--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20647395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2S)-2-amino-3-methylbutan-1-ol hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name Valinol hydrochloride, L-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CSD9XWZ26Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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